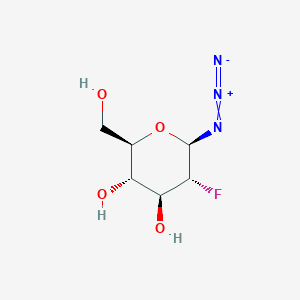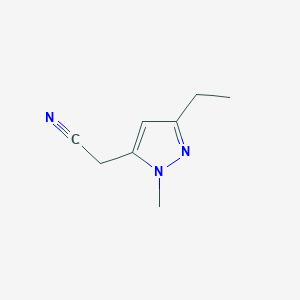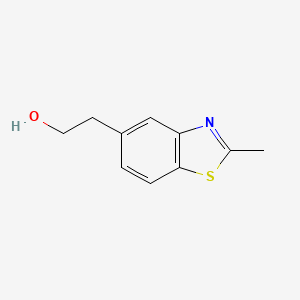
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a benzothiazole ring substituted with a methyl group at the 2-position and an ethanol group at the 5-position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of a catalyst such as piperidine in ethanol at elevated temperatures . The reaction mixture is then subjected to cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetaldehyde or 2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid.
Reduction: Formation of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanolamine or this compound.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, leading to antimicrobial activity . The compound’s interaction with these targets can disrupt essential biological processes, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but lacks the methyl group at the 2-position.
2-(2-Methyl-1,3-benzothiazol-6-yl)ethanol: Similar structure but with the ethanol group at the 6-position.
2-(2-Methyl-1,3-benzothiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
Uniqueness
2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H11NOS |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzothiazol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NOS/c1-7-11-9-6-8(4-5-12)2-3-10(9)13-7/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
LMONEXCPVOBHAU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CC(=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


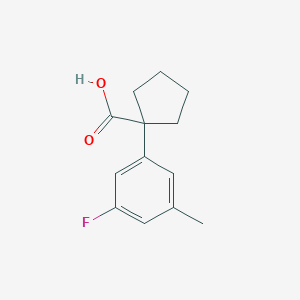


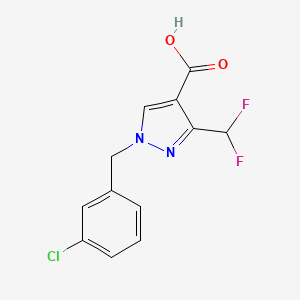
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

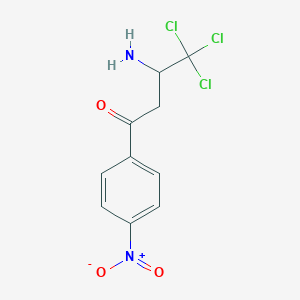
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

